N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a benzamide group. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and diverse chemical reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through nucleophilic replacement . The compound’s interaction with its targets could lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways . For instance, imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Based on the structure and the known effects of similar compounds, it can be inferred that the compound might have a variety of effects on the cell, potentially altering various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be protected from humidity and water, and it is incompatible with oxidizing agents, strong acids, strong bases, strong reducing agents, acid chlorides, and acid anhydrides . These factors should be considered when using the compound in experimental or therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole intermediates with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioylbenzamide
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is unique due to its combined pyrazole and oxadiazole rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-6-11(7-5-9)13(21)16-15-18-17-14(22-15)12-8-10(2)20(3)19-12/h4-8H,1-3H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDEWHALVIOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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